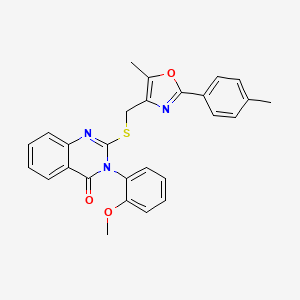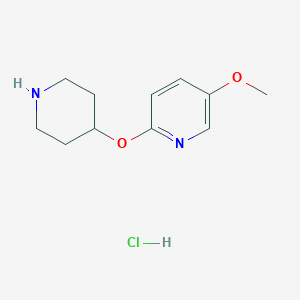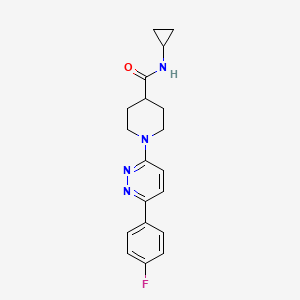
3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives have been explored for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations, demonstrate that these compounds can effectively prevent corrosion by forming a protective layer on the metal surface. This application is critical in industries where metal durability is of paramount importance, such as in construction and manufacturing (Errahmany et al., 2020).
Antimicrobial and Analgesic Activities
Quinazolinone rings are known for a variety of biological activities, including antimicrobial, antifungal, and analgesic effects. Specific derivatives have been synthesized and tested in vitro for their analgesic activity, showing significant potential compared to standard drugs. These findings open avenues for new analgesic drug development with potentially lesser side effects (Osarumwense Peter Osarodion, 2023).
Anti-inflammatory Activities
Research has also focused on synthesizing novel quinazolinone derivatives with anti-inflammatory properties. Some compounds exhibit potent anti-inflammatory activity, comparable or superior to reference standards like diclofenac sodium, highlighting their potential in developing new anti-inflammatory medications with minimal ulcerogenic potential (V. Alagarsamy et al., 2011).
Antihistaminic Agents
Quinazolinone derivatives have been identified as a new class of H1-antihistaminic agents. Through innovative synthesis and in vivo testing, certain compounds were found to significantly protect animals from histamine-induced bronchospasm, suggesting their utility in treating allergic reactions without causing sedation, a common side effect of many antihistamines (V. Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Activity
Quinazolinone-based compounds have been synthesized and tested for their ability to inhibit tubulin polymerization and disrupt vascular structures in tumors, showing significant anticancer activity across various cancer cell lines. This research points to the potential of quinazolinone derivatives in cancer treatment, particularly through targeting the tubulin and affecting the tumor vasculature (Mohsine Driowya et al., 2016).
特性
IUPAC Name |
3-(2-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-14-19(15-13-17)25-28-22(18(2)33-25)16-34-27-29-21-9-5-4-8-20(21)26(31)30(27)23-10-6-7-11-24(23)32-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUKXBYVFTQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)
![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)


![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)



